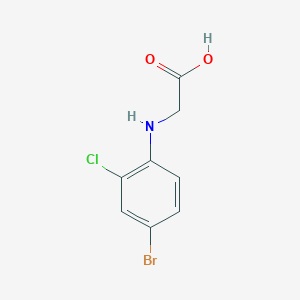

(4-Bromo-2-chloroanilino)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H7BrClNO2 |

|---|---|

Molekulargewicht |

264.50 g/mol |

IUPAC-Name |

2-(4-bromo-2-chloroanilino)acetic acid |

InChI |

InChI=1S/C8H7BrClNO2/c9-5-1-2-7(6(10)3-5)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |

InChI-Schlüssel |

MHBSIWWMEOMZST-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)Cl)NCC(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Chloroanilino Acetic Acid

Strategies for Anilinoacetic Acid Core Synthesis

The foundational step in the synthesis of (4-Bromo-2-chloroanilino)acetic acid is the construction of the anilinoacetic acid core. This is typically achieved through methods that form a nitrogen-carbon bond between the aniline (B41778) nitrogen and an acetic acid moiety.

N-Alkylation Approaches for Anilinoacetic Acid Formation

N-alkylation is a direct and widely used method for the synthesis of N-aryl amino acids. This approach involves the reaction of an aniline derivative with a suitable two-carbon electrophile, such as a haloacetic acid or its ester, to form the C-N bond.

The reaction of anilines with alcohols represents a key transformation in industrial synthesis and is considered a sustainable catalytic process. researchgate.netnih.gov Traditional methods for N-alkylation often involve stoichiometric approaches like reductive alkylation with aldehydes or nucleophilic substitution with alkyl halides, which can suffer from the formation of significant by-products. nih.gov More modern approaches focus on direct N-alkylation of unprotected amino acids with alcohols, which offers high selectivity and produces water as the only side product. nih.gov

For the synthesis of anilinoacetic acid derivatives, a common strategy involves the reaction of an appropriately substituted aniline with an α-haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. The base, typically a carbonate like potassium carbonate or an amine base like triethylamine, serves to deprotonate the aniline, increasing its nucleophilicity. The resulting ester is then hydrolyzed to yield the desired anilinoacetic acid.

Table 1: N-Alkylation Approaches for Anilinoacetic Acid Synthesis

| Starting Materials | Reagents | Conditions | Product |

|---|---|---|---|

| Aniline, Chloroacetic acid | Base (e.g., NaOH) | Aqueous solution, heat | Anilinoacetic acid |

Regioselective Halogenation on the Aniline Moiety

A critical aspect of the synthesis of this compound is the precise introduction of bromine and chlorine atoms at the C4 and C2 positions of the aniline ring, respectively. The directing effects of the amino group (or a protected form) play a significant role in the regioselectivity of these electrophilic aromatic substitution reactions.

Bromination Procedures for Aniline Derivatives

The amino group of aniline is a strong activating group and an ortho-, para-director. Direct bromination of aniline often leads to polysubstitution and oxidation. Therefore, the amino group is typically protected, for example, as an acetanilide, to moderate its reactivity and improve regioselectivity.

Several methods have been developed for the para-selective bromination of aniline derivatives. A mild, metal-free approach utilizes the organic dye Eosin Y as a bromine source in the presence of Selectfluor, which proceeds via a postulated "Selectbrom" intermediate. acs.org This method offers excellent yields and high para-selectivity. acs.org Another approach involves the use of copper(II) bromide in ionic liquids, which allows for the direct bromination of unprotected anilines at the para-position under mild conditions. nih.govresearchgate.net For meta-C–H bromination, a palladium-catalyzed method using N-bromophthalimide has been developed, overcoming the typical ortho/para selectivity. nih.gov

Table 2: Selected Methods for Para-Bromination of Aniline Derivatives

| Substrate | Brominating Agent | Catalyst/Additive | Solvent | Regioselectivity |

|---|---|---|---|---|

| N-Acylanilines | Eosin Y / Selectfluor | - | Acetonitrile | High para-selectivity acs.org |

| Unprotected Anilines | CuBr2 | - | Ionic Liquid | High para-selectivity nih.govresearchgate.net |

Chlorination Procedures for Aniline Derivatives

Similar to bromination, direct chlorination of aniline can be challenging to control. Electrophilic chlorination of anilines typically yields a mixture of ortho- and para-isomers, with the para-product often predominating. rsc.org

To achieve ortho-selectivity, various strategies have been employed. A metal-free approach using a secondary amine as an organocatalyst with sulfuryl chloride as the chlorine source has been shown to be effective for the ortho-chlorination of anilines. rsc.orgrsc.org This method is proposed to proceed through an anionic trichloride species that favors the ortho position. rsc.orgrsc.org Another strategy involves the use of N-chlorosuccinimide (NCS), which can lead to monochlorination with varying ortho/para ratios, and can also be used for dichlorination or trichlorination under specific conditions. tandfonline.comtandfonline.com For instance, the reaction of 4-bromoaniline with NCS can lead to dichlorination at the 2,6-positions. tandfonline.com

Multi-Step Synthesis Design and Optimization for this compound

The synthesis of this compound is a multi-step process that requires careful planning of the sequence of reactions to ensure the correct placement of the substituents. A common synthetic strategy begins with the protection of the amino group of aniline, followed by sequential halogenation, and finally, the introduction of the acetic acid side chain.

A plausible synthetic route starts with the acetylation of aniline to form acetanilide. This is followed by the bromination of acetanilide, which predominantly occurs at the para-position to yield 4-bromoacetanilide. The subsequent step is the chlorination of 4-bromoacetanilide. The acetamido group directs the incoming chlorine electrophile to the ortho position, resulting in 4-bromo-2-chloroacetanilide. chegg.comchegg.com The final step involves the hydrolysis of the acetamido group to reveal the free amine, followed by N-alkylation with a chloroacetic acid derivative to furnish the target molecule, this compound.

Optimization of this synthesis involves selecting reagents and reaction conditions that maximize the yield and purity at each step while minimizing side reactions. For example, the choice of halogenating agents and catalysts is crucial for achieving high regioselectivity. The conditions for the final N-alkylation step must be carefully controlled to avoid side reactions and ensure complete conversion.

Table 3: Illustrative Multi-Step Synthesis Pathway

| Step | Starting Material | Reaction | Product |

|---|---|---|---|

| 1 | Aniline | Acetylation (e.g., with acetic anhydride) | Acetanilide |

| 2 | Acetanilide | Electrophilic Bromination (e.g., with Br2 in acetic acid) | 4-Bromoacetanilide |

| 3 | 4-Bromoacetanilide | Electrophilic Chlorination (e.g., with Cl2 or NCS) | 4-Bromo-2-chloroacetanilide |

| 4 | 4-Bromo-2-chloroacetanilide | Hydrolysis (acidic or basic) | 4-Bromo-2-chloroaniline (B1269894) |

This systematic approach, combining protection, regioselective halogenation, and side-chain introduction, provides a reliable pathway to this compound, a molecule with a precisely defined substitution pattern.

Mechanistic Investigations of Key Transformations in this compound Synthesis

The synthesis of this compound involves a series of fundamental organic reactions. A thorough understanding of the mechanisms governing these transformations is crucial for optimizing reaction conditions, improving yields, and designing more efficient and sustainable synthetic routes. This section delves into the mechanistic details of the key steps often employed in the synthesis of the core intermediate, 4-bromo-2-chloroaniline, and related transformations.

Electrophilic Aromatic Substitution Mechanisms on Halogenated Anilines

The introduction of a bromine atom onto a chloro-substituted aniline ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction. In this type of reaction, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgbyjus.com The mechanism proceeds in two main steps:

Formation of a Sigma Complex: The aromatic ring, acting as a nucleophile, attacks the electrophile (e.g., Br+). This initial attack is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The result is the formation of a positively charged, delocalized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com

Re-aromatization: A weak base in the reaction mixture removes a proton from the sp3-hybridized carbon of the sigma complex. This is a fast step that restores the aromaticity of the ring, yielding the substituted product. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing 4-bromo-2-chloroaniline, the starting material is often 2-chloroaniline. The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the amino (-NH2) group and the chlorine (-Cl) atom.

Amino Group (-NH2): The amino group is a powerful activating group and an ortho, para-director. wikipedia.orgbyjus.com Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated to the pi system of the ring through resonance. This donation increases the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgyoutube.com The resonance stabilization of the intermediate arenium ion is significantly enhanced when the electrophile attacks at the ortho or para positions, as the nitrogen can directly delocalize the positive charge. wikipedia.org

Chlorine Atom (-Cl): Halogens are an interesting case as they are deactivating yet ortho, para-directing. They are deactivating because their high electronegativity withdraws electron density from the ring inductively, making it less reactive than benzene. However, they are ortho, para-directing because they possess lone pairs of electrons that can be donated through resonance to stabilize the positive charge of the arenium ion intermediate when attack occurs at the ortho and para positions.

When both groups are present, as in 2-chloroaniline, the powerful activating and directing effect of the amino group dominates. The -NH2 group at position 1 and the -Cl group at position 2 direct incoming electrophiles primarily to the para position (position 4) and the remaining ortho position (position 6). Due to steric hindrance from the adjacent chloro group, the para position is favored, leading to the formation of 4-bromo-2-chloroaniline as the major product.

| Substituent Group | Classification | Directing Effect | Example |

|---|---|---|---|

| -NH2, -OH, -OR | Strongly Activating | Ortho, Para | Aniline, Phenol |

| -NHCOR, -OCOR | Moderately Activating | Ortho, Para | Acetanilide |

| -R (Alkyl) | Weakly Activating | Ortho, Para | Toluene |

| -F, -Cl, -Br, -I | Weakly Deactivating | Ortho, Para | Chlorobenzene |

| -CHO, -COR, -COOR | Moderately Deactivating | Meta | Benzaldehyde |

| -NO2, -NR3+, -CF3 | Strongly Deactivating | Meta | Nitrobenzene |

Amide Hydrolysis Mechanisms for Precursor Compounds

In many syntheses involving anilines, the highly activating amino group is often temporarily protected to prevent side reactions and to moderate its reactivity. A common protecting group is acetyl, forming an acetanilide. The deprotection step involves the hydrolysis of this amide bond to regenerate the aniline. Amide hydrolysis can be carried out under either acidic or basic conditions, typically requiring heat. openstax.org

Acid-Catalyzed Amide Hydrolysis

The acid-catalyzed mechanism involves the following steps: openstax.orgmasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by the acid catalyst. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. openstax.orgmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (an amine or ammonia). openstax.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine as a leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (like water) to give the final carboxylic acid product and regenerate the acid catalyst. The equilibrium is driven forward by the protonation of the liberated amine in the acidic medium. openstax.org

Base-Catalyzed Amide Hydrolysis

The base-catalyzed mechanism proceeds through a different pathway: openstax.org

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon of the amide. This forms a tetrahedral alkoxide intermediate. openstax.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amide ion (RNH-) as the leaving group. This is generally a difficult step because the amide ion is a very poor leaving group. openstax.org

Acid-Base Reaction: The expelled amide ion is a very strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This final step drives the equilibrium towards the products, forming a carboxylate salt and the neutral amine. openstax.org

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst/Reagent | Strong acid (e.g., H2SO4, HCl) and heat | Strong base (e.g., NaOH, KOH) and heat |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by OH- |

| Nucleophile | Water (weak nucleophile) | Hydroxide ion (strong nucleophile) |

| Leaving Group | Amine (R-NH2) or Ammonia (NH3) | Amide ion (R-NH-) |

| Final Products | Carboxylic acid and an ammonium salt | Carboxylate salt and an amine |

| Driving Force | Protonation of the liberated amine | Irreversible deprotonation of the carboxylic acid |

Nucleophilic Acyl Substitution Pathways in Related Acetylation Reactions

The protection of the amino group of an aniline as an acetanilide is an example of a nucleophilic acyl substitution reaction. libretexts.org These reactions involve a nucleophile attacking an electrophilic carbonyl carbon, leading to the substitution of a leaving group on the acyl group. The general mechanism is a two-stage addition-elimination process. libretexts.org

Nucleophilic Addition: The nucleophile (in this case, the nitrogen atom of the aniline) attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate where the carbonyl carbon is sp3-hybridized. libretexts.orgoregonstate.edu

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. oregonstate.edu It collapses by reforming the carbon-oxygen double bond, which is energetically favorable. This step is accompanied by the expulsion of a leaving group (e.g., acetate from acetic anhydride or chloride from acetyl chloride). oregonstate.edu

The reactivity of the carboxylic acid derivative used as the acetylating agent is a key factor in this reaction. Reactivity is influenced by the nature of the leaving group; the better the leaving group, the more reactive the acyl compound. oregonstate.edu Acyl chlorides are the most reactive due to the excellent leaving group ability of the chloride ion, while amides are the least reactive. libretexts.org

| Acetylating Agent | Structure | Leaving Group | Leaving Group Name |

|---|---|---|---|

| Acetyl Chloride | CH3COCl | Cl- | Chloride |

| Acetic Anhydride | (CH3CO)2O | CH3COO- | Acetate |

| Acetic Acid | CH3COOH | OH- | Hydroxide |

| Ethyl Acetate | CH3COOEt | EtO- | Ethoxide |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign, efficient, and sustainable. instituteofsustainabilitystudies.com Applying these principles to the synthesis of this compound and its intermediates can significantly reduce waste, minimize hazards, and lower costs. instituteofsustainabilitystudies.com

Key green chemistry principles relevant to this synthesis include:

Prevention of Waste: It is preferable to prevent the formation of waste than to treat it after it has been created. instituteofsustainabilitystudies.com This can be achieved by optimizing reactions to achieve high yields and selectivity, thus minimizing byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com Reactions like additions and rearrangements have high atom economy, while substitutions and eliminations generate stoichiometric byproducts.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. instituteofsustainabilitystudies.com For instance, exploring water, ethanol, or supercritical CO2 as reaction media instead of chlorinated solvents like dichloromethane can reduce environmental impact and toxicity. instituteofsustainabilitystudies.comnih.govacs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, reducing waste. researchgate.net For example, using a recyclable Lewis acid catalyst for halogenation or developing an enzymatic process for amide hydrolysis would be greener approaches. mdpi.com Biocatalysis, using enzymes to accelerate reactions, offers high selectivity and often uses water as a solvent. mdpi.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. researchgate.net Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. researchgate.net

By integrating these principles, the synthesis can be redesigned to be more sustainable. For example, a one-pot synthesis where multiple reaction steps are carried out in the same vessel without isolating intermediates can reduce solvent use, waste generation, and energy consumption. nih.govacs.org

| Principle Number | Principle Name | Brief Description |

|---|---|---|

| 1 | Prevention | It is better to prevent waste than to treat or clean it up after it has been created. instituteofsustainabilitystudies.com |

| 2 | Atom Economy | Synthetic methods should maximize the incorporation of all materials into the final product. instituteofsustainabilitystudies.com |

| 3 | Less Hazardous Chemical Syntheses | Syntheses should use and generate substances with little or no toxicity to human health and the environment. instituteofsustainabilitystudies.com |

| 4 | Designing Safer Chemicals | Chemical products should be designed to be effective while minimizing their toxicity. instituteofsustainabilitystudies.com |

| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. instituteofsustainabilitystudies.com |

| 6 | Design for Energy Efficiency | Energy requirements should be recognized for their environmental and economic impacts and should be minimized. |

| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| 8 | Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided. |

| 9 | Catalysis | Catalytic reagents (highly selective) are superior to stoichiometric reagents. researchgate.net |

| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. |

| 11 | Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. |

| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Chloroanilino Acetic Acid

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing invaluable information about the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The FT-IR spectrum of (4-Bromo-2-chloroanilino)acetic acid displays a series of characteristic absorption bands that confirm its structure. The presence of the carboxylic acid is strongly indicated by a very broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹, which overlaps with the C-H stretching vibrations. The carbonyl (C=O) stretch from the carboxylic acid group gives rise to a sharp, intense peak around 1700-1725 cm⁻¹.

The N-H stretch of the secondary amine is visible as a moderate band in the region of 3300-3400 cm⁻¹. Aromatic C=C stretching vibrations appear as multiple bands in the 1475-1600 cm⁻¹ range. Furthermore, the C-N stretching vibration can be observed around 1250-1350 cm⁻¹. The presence of halogen substituents is also confirmed by bands in the fingerprint region, with the C-Cl stretch appearing around 750 cm⁻¹ and the C-Br stretch at lower wavenumbers.

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300–3400 | N-H | Stretch |

| 2500–3300 | O-H (Carboxylic Acid) | Stretch (Broad) |

| ~3050 | Aromatic C-H | Stretch |

| ~2900 | Aliphatic C-H | Stretch |

| 1700–1725 | C=O (Carboxylic Acid) | Stretch |

| 1580–1600 | C=C | Aromatic Ring Stretch |

| 1475-1500 | C=C | Aromatic Ring Stretch |

| ~815-865 | =C-H | Trisubstituted Aromatic Bend harricksci.com |

| ~750 | C-Cl | Stretch harricksci.com |

Attenuated Total Reflectance (ATR) is a sampling technique that complements traditional FT-IR, allowing for the analysis of solid or liquid samples with minimal preparation. The resulting ATR-IR spectrum of this compound provides data largely consistent with the transmission FT-IR spectrum. The key vibrational frequencies for the N-H, O-H, C=O, and aromatic C=C bonds are observed at nearly identical positions. harricksci.comharricksci.com While the absolute intensities of the peaks may vary due to the nature of the ATR measurement, the diagnostic peak positions remain the primary tool for functional group identification. harricksci.comharricksci.com This technique is particularly useful for rapid and non-destructive analysis of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound shows distinct signals for the aromatic, methylene (B1212753), amine, and carboxylic acid protons.

The aromatic region typically displays three signals corresponding to the three protons on the substituted benzene (B151609) ring. Due to the substitution pattern (1-amino, 2-chloro, 4-bromo), these protons exhibit characteristic splitting patterns (e.g., doublet, doublet of doublets) in the 6.5-8.0 ppm range. The methylene protons (-CH₂-) of the acetic acid group appear as a singlet around 4.0-4.5 ppm. The proton of the secondary amine (N-H) gives a signal that can be broad and variable in position, while the carboxylic acid proton (-COOH) is highly deshielded and appears as a broad singlet far downfield, often above 10 ppm. libretexts.org

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| >10.0 | Broad Singlet | 1H | -COOH |

| 6.5 - 8.0 | Multiplets (d, dd) | 3H | Ar-H |

| ~5.0 - 6.0 | Broad Singlet | 1H | -NH- |

| ~4.2 | Singlet | 2H | -CH₂- |

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum of this compound shows signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-175 ppm. The six aromatic carbons resonate in the 110-145 ppm region. The chemical shifts of these carbons are influenced by the attached substituents; for instance, the carbons bonded to the electronegative nitrogen, chlorine, and bromine atoms (C-N, C-Cl, C-Br) have distinct chemical shifts. The methylene carbon (-CH₂-) of the acetic acid moiety typically appears in the 40-50 ppm range. This data is consistent with spectra obtained for similar structures like 4-bromo-2-chloroacetanilide, which shows aromatic and substituent-bound carbons in comparable regions. chegg.com

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Carboxylic Acid) |

| 110 - 145 | Aromatic Carbons (C-H, C-N, C-Cl, C-Br) |

| ~45 | -CH₂- |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the parent molecule. The molecular ion peak in the mass spectrum of this compound is particularly distinctive due to the isotopic distribution of bromine and chlorine. miamioh.edu

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. miamioh.edu Consequently, the molecular ion will appear as a cluster of peaks:

M peak: Contains ⁷⁹Br and ³⁵Cl.

M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. This peak is the most intense in the cluster.

M+4 peak: Contains ⁸¹Br and ³⁷Cl.

Common fragmentation patterns for carboxylic acids involve the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org Another likely fragmentation is the cleavage of the N-C bond, leading to the loss of the entire acetic acid side chain or the formation of a stable anilinium-type cation.

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For this compound, analysis of structurally related compounds provides critical insights into its likely molecular geometry, conformation, and the non-covalent interactions that govern its crystal packing. These interactions are fundamental to the material's physicochemical properties.

Planar Geometry and Conformational Analysis

The molecular structure of compounds related to this compound is heavily influenced by the electronic and steric properties of its constituent parts: the substituted aniline (B41778) ring and the acetic acid side chain.

Detailed X-ray diffraction studies on the precursor molecule, 4-Bromo-2-chloroaniline (B1269894), reveal that the molecule is nearly planar, with a root-mean-square deviation of all non-hydrogen atoms from the mean plane of just 0.018 Å. researchgate.net This planarity is characteristic of many halogenated aromatic compounds. researchgate.net The bulky aromatic side chain in phenylglycine-type molecules is directly attached to the α-carbon of the amino acid moiety. rsc.org This direct linkage, in contrast to proteinogenic amino acids that have a flexible β-methylene spacer, significantly restricts the rotational freedom of the aromatic side chain. rsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.965(4) Å, b = 15.814(6) Å, c = 4.0232(15) Å |

| Volume (V) | 697.7(4) ų |

| Z | 4 |

| Planarity (r.m.s. deviation) | 0.018 Å |

Intermolecular Interactions, Including Hydrogen Bonding and π-π Stacking

The solid-state architecture of this compound analogs is dictated by a combination of strong and weak intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. mdpi.comnih.gov These non-covalent forces are crucial in stabilizing the crystal lattice. mdpi.com

Hydrogen Bonding: The most significant hydrogen bonding interaction is expected to arise from the carboxylic acid moiety. Carboxylic acids frequently form cyclic dimers in the solid state, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. quora.comquora.comyoutube.com This creates a highly stable eight-membered ring motif.

In addition to the carboxylic acid dimer, the N-H group of the aniline moiety is a hydrogen bond donor. Crystal structure analysis of 4-bromo-2-chloroaniline shows that molecules are linked by intermolecular N-H···N and weak N-H···Br hydrogen bonds, which organize the molecules into sheets. researchgate.net In related structures, weak C-H···O and C-H···Cl hydrogen bonds are also observed, further contributing to the stability of the three-dimensional network. mdpi.comnih.gov

π-π Stacking: The substituted phenyl ring is capable of engaging in π-π stacking interactions, which are common in aromatic compounds and play a key role in crystal packing. mdpi.com Studies on cocrystals of chlorinated anilines show that the molecules arrange in homogeneous, face-to-face π-π stacks. nih.gov These interactions involve the overlap of the π-electron clouds of adjacent aromatic rings. The stacking distance in these related aniline derivatives is typically around 3.8 Å. nih.gov The geometry of these interactions can be offset or staggered to minimize π-π repulsion and maximize π-σ attraction. researchgate.net The presence of electron-withdrawing chloro and bromo substituents on the ring can influence the nature and strength of these stacking interactions. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

|---|---|---|---|---|

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Variable (forms dimers) | quora.comquora.com |

| Hydrogen Bond | N-H (Anilino) | N (Anilino) | ~2.31 (H···N) | researchgate.net |

| Hydrogen Bond | N-H (Anilino) | Br (Aryl) | Weak interaction | researchgate.net |

| Hydrogen Bond | C-H (Aryl/Alkyl) | O (Carbonyl) | Variable | nih.gov |

| Halogen/Hydrogen Contact | C-H (Aryl) | Cl (Aryl) | ~3.81 | nih.gov |

| π-π Stacking | Aromatic Ring | Aromatic Ring | ~3.83 - 3.87 | nih.gov |

Computational Chemistry and Mechanistic Insights for 4 Bromo 2 Chloroanilino Acetic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are powerful tools for elucidating the electronic properties of molecules. For (4-Bromo-2-chloroanilino)acetic acid, these calculations can predict its reactivity, stability, and the nature of its interactions with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that helps in understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.netresearchgate.net

For this compound, the presence of electron-withdrawing halogen substituents (bromine and chlorine) on the aniline (B41778) ring is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted aniline. The lone pair of electrons on the nitrogen atom of the amino group significantly contributes to the HOMO. The acetic acid moiety attached to the nitrogen will also influence the electronic distribution.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Aniline | -5.42 | -0.04 | 5.38 |

| 4-Chloroaniline | -5.58 | -0.21 | 5.37 |

| 4-Bromoaniline | -5.55 | -0.25 | 5.30 |

| 2-Chloroaniline | -5.61 | -0.15 | 5.46 |

This table presents representative data for aniline and its derivatives to illustrate electronic trends. Actual values for this compound would require specific calculations.

The data suggests that halogen substitution generally lowers the HOMO and LUMO energy levels. The HOMO-LUMO gap, a measure of chemical reactivity, is also affected by the nature and position of the substituents. nih.govumn.edu

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. mdpi.comwalisongo.ac.id The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

In the case of this compound, the MEP map would be expected to show regions of high electron density (negative potential) around the oxygen atoms of the carboxylic acid group and, to a lesser extent, the bromine and chlorine atoms due to their lone pairs. The aromatic ring itself will have a complex potential distribution due to the interplay of the activating amino group and the deactivating halogen substituents. The hydrogen atom of the carboxylic acid and the N-H proton (if present in a specific tautomeric form) would be regions of positive potential.

Analysis of MEP maps for similar substituted anilines and phenylacetic acids reveals that electron-withdrawing groups, such as halogens, tend to make the electrostatic potential over the aromatic ring more positive, while electron-donating groups have the opposite effect. nih.govjournaleras.com This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which can play a significant role in the crystal packing of the molecule and its interaction with biological targets. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies for Related Structures

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or a nucleic acid (receptor). nih.govmdpi.com This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govmdpi.com

While specific molecular docking studies for this compound are not prominent in the available literature, research on structurally related phenylacetic acid derivatives provides valuable insights into how such compounds might interact with biological targets. researchgate.net These studies often reveal that the binding affinity and mode of interaction are highly dependent on the nature and position of substituents on the phenyl ring.

A study on phenylacetic acid (PAA) derivatives docked with various biological targets, such as DNA and enzymes, demonstrated that substitutions on the aromatic ring significantly influence the docking score, which is an estimation of the binding affinity. researchgate.net For instance, the introduction of chloro and nitro groups at different positions on the phenylacetic acid backbone resulted in varied docking scores, indicating different binding strengths and interaction patterns.

The following table summarizes the docking scores of some PAA derivatives with DNA, illustrating the impact of substitution on binding affinity.

| Compound | Docking Score (kcal/mol) |

|---|---|

| Phenylacetic acid (PAA) | -6.895 |

| 3-Chloro-PAA | -7.809 |

| 4-Chloro-PAA | -7.428 |

| 3-Nitro-PAA | -7.152 |

Data from a molecular docking study of Phenylacetic Acid derivatives with DNA. researchgate.net This table serves as an example of how substitutions affect binding affinity.

These findings suggest that for this compound, the bromine and chlorine atoms, along with the acetic acid group, would play a crucial role in defining its interactions with a protein's active site through hydrogen bonds, halogen bonds, and hydrophobic interactions.

Reaction Pathway and Transition State Analysis of Key Chemical Transformations

Understanding the reaction mechanisms for the synthesis of this compound is essential for optimizing reaction conditions and improving yields. A key chemical transformation in the synthesis of this molecule is the formation of the N-aryl bond, a process known as N-arylation.

The N-arylation of amino acids or their esters can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions or transition metal-free approaches using diaryliodonium salts. nih.govnih.govacs.orgrsc.org A general mechanism for the N-arylation of an amino acid derivative involves the nucleophilic attack of the amino group on an activated aryl species.

For the synthesis of this compound, a plausible route would involve the reaction of 4-bromo-2-chloroaniline (B1269894) with a haloacetic acid or its ester. The mechanism would likely proceed via a nucleophilic substitution reaction where the nitrogen atom of the aniline attacks the electrophilic carbon of the haloacetic acid derivative.

Computational studies, particularly transition state analysis using methods like DFT, can provide detailed insights into the energy profile of such reactions. These analyses can identify the transition state structures, which are the highest energy points along the reaction coordinate, and calculate the activation energy, which determines the reaction rate. While specific transition state analyses for the synthesis of this compound are not readily found, the general principles of nucleophilic aromatic substitution and N-alkylation of anilines are well-established. mdpi.comiastate.edu

Further computational investigations would be invaluable to precisely map the reaction pathway, identify key intermediates and transition states, and understand the role of catalysts and solvents in the synthesis of this compound.

Chemical Reactivity and Derivatization Strategies of 4 Bromo 2 Chloroanilino Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of this functional group, such as esterification and amide formation.

Esterification: The conversion of (4-bromo-2-chloroanilino)acetic acid to its corresponding esters can be achieved through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrogen chloride), is a common approach. For instance, the reaction with methanol (B129727) in the presence of dry HCl gas would yield methyl (4-bromo-2-chloroanilino)acetate chemicalbook.com. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.

Amide Formation: The synthesis of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine would result in an acid-base reaction forming a salt libretexts.org. A common strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then readily react with a primary or secondary amine to form the desired amide masterorganicchemistry.comyoutube.com. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate amide bond formation under milder, neutral conditions, which is particularly useful for sensitive substrates masterorganicchemistry.com.

Table 1: Examples of Carboxylic Acid Derivatization Reactions

| Derivative Type | Reagents and Conditions | Product |

|---|---|---|

| Methyl Ester | Methanol, Dry HCl (gas), Room Temperature | Methyl (4-bromo-2-chloroanilino)acetate |

Reactions at the Anilino Nitrogen

The secondary amino group in this compound is a nucleophilic center, though its reactivity is tempered by the delocalization of the nitrogen lone pair into the aromatic ring. Nevertheless, it can participate in several important reactions.

The nitrogen atom of the anilino group can undergo alkylation, although this reaction can be challenging due to the reduced nucleophilicity of the nitrogen. Polyalkylation is a common issue in such reactions mnstate.edu. More typically, the anilino nitrogen can be acylated. For instance, in the synthesis of the precursor 4-bromo-2-chloroaniline (B1269894), an acetylation step is often employed to protect the amino group and to control the regioselectivity of subsequent electrophilic aromatic substitution reactions. This acetyl group can later be removed by hydrolysis researchgate.net.

The basicity of the anilino nitrogen is significantly lower than that of aliphatic amines due to the resonance effect of the phenyl ring. It can, however, be protonated by strong acids to form an anilinium salt mnstate.edu. The anilino nitrogen can also participate in reactions with nitrous acid. Primary aromatic amines react with nitrous acid at low temperatures to form diazonium salts, which are versatile intermediates in organic synthesis. While this compound is a secondary amine, related primary anilines are known to undergo this diazotization reaction learncbse.in.

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The aromatic ring of this compound is substituted with a bromine atom, a chlorine atom, and the anilinoacetic acid group. The directing effects of these substituents govern the position of further electrophilic substitution reactions. The anilino group is a powerful activating and ortho-, para-directing group. However, the para position is blocked by the bromine atom. The bromine and chlorine atoms are deactivating but also ortho-, para-directing.

Considering the combined effects, the vacant positions on the aromatic ring (ortho and meta to the anilinoacetic acid group) are potential sites for electrophilic attack. The strong activating effect of the anilino group would primarily direct incoming electrophiles to the positions ortho to it. One of these ortho positions is already occupied by a chlorine atom. Therefore, further electrophilic substitution, such as nitration or halogenation, would be expected to occur at the other ortho position (position 6) or the meta position (position 3 or 5) relative to the anilinoacetic acid group. For example, the synthesis of 4-bromo-2-chloro-6-iodoaniline (B12088954) from 4-bromo-2-chloroaniline involves an electrophilic iodination reaction adamcap.com.

Nucleophilic aromatic substitution on the ring is generally difficult unless activated by strong electron-withdrawing groups. The existing halogen substituents are not typically displaced under standard nucleophilic substitution conditions.

Coordination Chemistry and Metal Complex Formation with Anilinoacetic Acid Ligands

Anilinoacetic acids, as N-substituted derivatives of the amino acid glycine (B1666218), are excellent ligands for metal ions. They can act as bidentate ligands, coordinating to a metal center through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring rsc.org. The presence of the bulky and electron-withdrawing 4-bromo-2-chlorophenyl group in this compound will influence the steric and electronic properties of the resulting metal complexes.

The formation of coordination complexes typically occurs by reacting a metal salt with the anilinoacetic acid in a suitable solvent, often at a slightly basic pH to ensure deprotonation of the carboxylic acid. A wide variety of transition metals can form complexes with amino acid-based ligands, leading to diverse geometries and properties researchgate.net. For example, copper(II) and nickel(II) have been shown to form complexes with N-substituted amino acids nih.gov. The specific coordination geometry (e.g., octahedral, square planar) will depend on the metal ion, its oxidation state, and the stoichiometry of the ligand.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Resulting Structure |

|---|---|---|

| Bidentate | Anilino Nitrogen, Carboxylate Oxygen | Five-membered chelate ring |

Thermal Decomposition Characteristics and Pathways for Related Anilino Acetic Acids

The thermal stability of this compound is expected to be influenced by its constituent functional groups. Studies on the thermal decomposition of the structurally related drug, diclofenac (B195802) (sodium 2-(2,6-dichloroanilino)phenylacetate), provide valuable insights. The thermal degradation of diclofenac sodium has been shown to be a complex process. Under inert atmospheres like helium or nitrogen, a major decomposition pathway involves an intramolecular cyclization reaction to form 1-(2,6-dichlorophenyl)-indolin-2-one jst.go.jpnih.gov. In the presence of air, oxidative decomposition occurs jst.go.jp. The degradation of diclofenac has been observed to start at temperatures around 285°C researchgate.net.

For N-phenylglycine, another related compound, thermal data is available from the NIST WebBook, though detailed decomposition pathways are not specified nist.govnist.gov. The thermal analysis of N-alkylated glycine derivatives has also been reported, showing that the decomposition behavior is influenced by the nature of the counter-ion (e.g., chloride vs. nitrate) mdpi.com. Given these findings, it is plausible that the thermal decomposition of this compound could proceed through intramolecular cyclization, decarboxylation, and cleavage of the C-N bond, with the specific products depending on the reaction conditions, particularly the atmosphere.

Exploration of Biological Activities and Mechanisms of Action for 4 Bromo 2 Chloroanilino Acetic Acid

General Biological Screening Methodologies for New Compounds

The initial step in evaluating a new compound like (4-Bromo-2-chloroanilino)acetic acid involves broad biological screening to identify any potential therapeutic effects. This process utilizes a tiered approach, typically beginning with high-throughput in vitro methods before proceeding to more complex in vivo studies. rockstepsolutions.com

In Vitro Screening: In vitro (Latin for "in glass") studies are performed outside of a living organism, using isolated cells, tissues, or biochemical systems in a controlled laboratory setting. coleparmer.comtechnologynetworks.com These methods are cost-effective, rapid, and allow for precise control over experimental conditions, making them ideal for initial high-throughput screening (HTS) of large numbers of compounds. coleparmer.combiobide.com Key in vitro assays include:

Cell-Based Assays: Cultured cells, often mimicking specific disease states, are exposed to the test compound. Researchers then measure various parameters such as cell viability, proliferation rates, or apoptosis (programmed cell death) to gauge the compound's effect. coleparmer.com

Enzyme Assays: Many diseases involve the malfunctioning of specific enzymes. These assays measure how a compound affects the activity of a target enzyme, identifying it as an inhibitor or activator. coleparmer.comnih.gov

Receptor Binding Assays: Drugs often work by binding to specific receptors on cell surfaces. These assays determine if a compound interacts with a target receptor and can help quantify the affinity of this binding. coleparmer.com

Antimicrobial Assays: To test for antibacterial or antifungal properties, the compound is introduced to cultures of microorganisms. The agar (B569324) well diffusion method, for instance, is used to determine the extent of microbial growth inhibition. nih.gov

In Vivo Screening: Compounds that show promising results in vitro may advance to in vivo (Latin for "within the living") studies, which are conducted in whole, living organisms, such as animal models. technologynetworks.combiobide.com These studies provide a more holistic view of a compound's effects, accounting for complex physiological processes like metabolism, distribution, and excretion. rockstepsolutions.combiobide.com While more complex and costly, in vivo testing is a crucial step before a drug can be considered for human clinical trials. rockstepsolutions.comtechnologynetworks.com

Mechanisms of Biological Interaction and Molecular Targets

For a compound to exert a biological effect, it must interact with specific molecular components within the body. imgroupofresearchers.com These interactions are the foundation of pharmacology, dictating a drug's efficacy and therapeutic action. openaccessjournals.comopenaccessjournals.com

Primary Molecular Targets: The vast majority of drugs exert their effects by binding to specific macromolecules, most of which are proteins. nih.gov The four main categories of drug targets are:

Receptors: These are protein molecules, typically on the cell surface or within the cytoplasm, that bind to signaling molecules (ligands) and trigger a cellular response. imgroupofresearchers.comjove.com Drugs can act as agonists, which mimic the natural ligand and activate the receptor, or as antagonists, which block the receptor and prevent its activation. openaccessjournals.comfiveable.me

Enzymes: As biological catalysts, enzymes are crucial for countless biochemical reactions. imgroupofresearchers.com Drugs can inhibit enzyme activity, slowing down a specific process, or in some cases, act as activators. nih.govimgroupofresearchers.com

Ion Channels: These are pore-forming proteins that control the flow of ions across cell membranes, a process essential for nerve impulses and muscle contraction. jove.com Drugs can physically block these channels or modulate their opening and closing. jove.com

Transporters (Carrier Molecules): These proteins move small molecules across cell membranes. jove.comtaylorfrancis.com Some drugs work by blocking specific transporters. jove.com

The Nature of Drug-Receptor Interactions: The binding of a drug to its target is a highly specific process, often described by the "lock-and-key" or "induced-fit" models. fiveable.me The strength of this interaction is determined by various chemical bonds, including ionic bonds, hydrogen bonds, and van der Waals forces. libretexts.org This binding initiates a cascade of events known as signal transduction, where the initial signal from the drug-target interaction is converted into a specific cellular response. fiveable.mehowmed.net The specificity of this binding is crucial, as interactions with unintended targets can lead to unwanted side effects. taylorfrancis.com

Development of Biologically Active Derivatives, including Schiff Bases

Once a lead compound like this compound is identified, medicinal chemists often synthesize a series of derivatives to optimize its biological activity, selectivity, and pharmacokinetic properties. A common and effective strategy is the formation of Schiff bases.

Schiff bases, which contain an azomethine or imine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde or ketone. rasayanjournal.co.in This functional group is known to be crucial for a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. rasayanjournal.co.inresearchgate.netmdpi.com The synthesis is often straightforward, making them an attractive class of compounds for drug development. researchgate.net

While specific research on Schiff bases derived directly from this compound is not widely published, studies on structurally similar anilines demonstrate the potential of this approach. For example, Schiff bases derived from the closely related 4-bromo-2,6-dichloroaniline have been synthesized and evaluated for their biological activities. nih.gov

In one such study, a Schiff base ligand, (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol, was synthesized and used to create complexes with various metal ions (Ni(II), Pd(II), Pt(II), and Zn(II)). These compounds were then screened for antibacterial activity. nih.gov

| Compound | Inhibition Zone (mm) vs. S. aureus | Inhibition Zone (mm) vs. E. coli |

|---|---|---|

| Schiff Base Ligand (BrcOH) | 14 | 12 |

| Ni(II) Complex | 18 | 16 |

| Pd(II) Complex | 22 | 20 |

| Pt(II) Complex | 16 | 14 |

| Zn(II) Complex | 20 | 18 |

| Chloramphenicol (Standard) | 25 | 25 |

The results indicated that the metal complexes showed greater antibacterial activity than the parent Schiff base ligand, with the Palladium (Pd) complex being the most potent against both bacterial strains. nih.gov Similarly, research on Schiff bases derived from 4-bromo-2-methylaniline has shown efficacy against microorganisms like Staphylococcus aureus and Escherichia coli. researchgate.net These findings highlight a common trend where metal chelation enhances the biological activity of Schiff base ligands. rasayanjournal.co.in

This strategy of derivatization, particularly through the formation of Schiff bases and their metal complexes, represents a promising avenue for exploring and enhancing the therapeutic potential of parent compounds like this compound.

Advanced Applications in Materials Science and Industrial Chemistry

Potential in Nonlinear Optical (NLO) Materials based on Related Aniline (B41778) Derivatives

Nonlinear optical (NLO) materials are crucial for modern technologies like optical computing, data storage, and telecommunications. Organic molecules, particularly aniline derivatives, have garnered significant attention for these applications due to their large second-order nonlinearities. sci-hub.se

Research into halogenated aniline oligomers has shown that the introduction of halogen substituents (fluorine, chlorine, bromine, and iodine) can significantly influence the NLO properties of these materials. ccsenet.org Theoretical studies using methods like the Austin Model 1 (AM1) Hamiltonian have been employed to calculate the first (β) and second (γ) hyperpolarizabilities, which are key metrics for NLO performance. researchgate.net High hyperpolarizability values indicate a strong NLO response. researchgate.net

Studies on a series of substituted anilines and N,N-dimethylanilines have demonstrated that NLO properties are highly dependent on the molecular structure, including the nature and position of donor and acceptor groups, as well as the length of the molecule's conjugation bridge. mq.edu.au For instance, the first-order hyperpolarizability was found to increase in compounds with a N,N-dimethyl donor, a vinyl nitro group acceptor at the 4-position, and a methoxy (B1213986) group at the 2-position. mq.edu.au The structure of (4-Bromo-2-chloroanilino)acetic acid, featuring electron-withdrawing halogens and an amino-acid side chain on the aniline ring, fits the general profile of molecules investigated for NLO applications. The combination of the electron-donating amino group and the electron-withdrawing halogens and carboxylic acid group creates a "push-pull" system, which is a known strategy for enhancing NLO responses. ccsenet.org

Table 1: Factors in Aniline Derivatives Influencing NLO Properties This table is interactive. Click on the headers to sort.

| Feature | Influence on NLO Properties | Supporting Rationale |

|---|---|---|

| Halogenation | Can enhance hyperpolarizability (β and γ). ccsenet.orgresearchgate.net | Halogens modify the electronic distribution and polarizability of the molecule. ccsenet.org |

| Substituent Position | Affects the overall molecular symmetry and electronic properties, which are critical for second-order NLO effects. mq.edu.au | Asymmetric (non-centrosymmetric) molecular structures are required for a non-zero β response. ccsenet.org |

| Donor/Acceptor Groups | The strength and placement of electron donor and acceptor groups are primary drivers of high hyperpolarizability. mq.edu.au | Creates intramolecular charge-transfer, which is fundamental to the NLO effect. ccsenet.org |

| Conjugation Length | Increasing the length of the π-conjugated system generally increases NLO response. mq.edu.au | Longer conjugation paths facilitate electron delocalization across the molecule. mq.edu.au |

Role as an Intermediate in Fine Chemical Synthesis

Halogenated aromatic compounds are fundamental building blocks in organic chemistry, valued for their use in cross-coupling reactions and as precursors for more complex molecules. nih.gov The structure of this compound, containing both a halogenated aniline core and a reactive acetic acid side chain, makes it a versatile intermediate for the synthesis of a variety of fine chemicals. The parent aniline, 4-bromo-2-chloroaniline (B1269894), is itself synthesized through a multi-step process, often starting from aniline or p-bromoacetanilide. scribd.comresearchgate.netcram.com

The synthesis of related compounds underscores this potential. For example, a patent for the synthesis of 4-bromo-2-nitrophenylacetic acid highlights its role as a crucial intermediate in the production of pharmaceuticals, pesticides, and dyes, with a synthesis method designed for industrial-scale production yielding 70% to 90%. google.com

The structural motifs present in this compound are common in pharmaceutically active compounds. Aryl halides are prevalent substructures in many synthetic and naturally occurring biologically active molecules. nih.gov The related compound, 4-bromo-2-nitrophenylacetic acid, is explicitly mentioned as a key intermediate in the synthesis of the atypical antipsychotic drug ziprasidone. google.com Furthermore, amino acid derivatives are a broad class of compounds with significant therapeutic applications, including renin-inhibiting activity. google.com The combination of a halogenated aniline and an amino acid structure suggests that this compound could serve as a precursor for novel drug candidates.

The utility of halogenated phenyl derivatives extends into the agrochemical industry. The patent for 4-bromo-2-nitrophenylacetic acid also specifies its application in the manufacturing of pesticides. google.com The 4-bromo-2-chlorophenyl moiety is found in the organophosphorus pesticide Profenofos, further demonstrating the relevance of this substitution pattern in creating agrochemically active molecules.

The synthesis of dyes often relies on aniline derivatives and other aromatic intermediates. The same patent that identifies 4-bromo-2-nitrophenylacetic acid as a pharmaceutical and agrochemical intermediate also points to its use in the production of dyes. google.com The presence of halogens can influence the color and stability of dye molecules, making halogenated intermediates like this compound potentially valuable in this sector.

Table 2: Applications of Related Phenylacetic Acid Intermediates This table is interactive. Click on the headers to sort.

| Intermediate Compound | Application Area | Example Product/Field | Reference |

|---|---|---|---|

| 4-Bromo-2-nitrophenylacetic acid | Pharmaceuticals | Atypical antipsychotics (e.g., Ziprasidone) | google.com |

| 4-Bromo-2-nitrophenylacetic acid | Agrochemicals | Pesticides | google.com |

| 4-Bromo-2-nitrophenylacetic acid | Dyes | Dye Synthesis | google.com |

| General Amino Acid Derivatives | Pharmaceuticals | Renin inhibitors | google.com |

Inhibitor Properties in Chemical Processes

This compound possesses structural features of two classes of molecules known to act as inhibitors in chemical processes, particularly corrosion: anilines and amino acids. Amino acids are recognized as non-toxic, environmentally friendly, and effective corrosion inhibitors for various metals in acidic, neutral, and alkaline solutions. researchgate.netzastita-materijala.org Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that retards the anodic and/or cathodic corrosion reactions. at.ua

Aniline itself has been investigated as a corrosion inhibitor for aluminum in trichloroacetic acid, where its inhibition efficiency was found to increase with concentration. researchgate.net The inhibition mechanism involves the adsorption of the aniline molecules onto the metal surface, a process that can be described by adsorption isotherms like the Langmuir model. researchgate.net

The combination of the aniline head and the aminoacetic acid tail in this compound suggests a strong potential for surface adsorption. The lone pair of electrons on the nitrogen atom and the pi-electrons of the benzene (B151609) ring can interact with vacant metal orbitals, while the carboxylic acid group provides another site for interaction. The presence of halogen atoms can further enhance adsorption and may participate in unique interactions, such as halogen bonding, which has been identified as a key interaction in the inhibition of certain enzymes by halogenated compounds. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Contributions

Direct research on (4-Bromo-2-chloroanilino)acetic acid is minimal. The primary available information is its chemical formula (C₈H₇BrClNO₂) and its classification as a rare chemical offered for early discovery research. sigmaaldrich.com The majority of relevant research focuses on its immediate precursor, 4-bromo-2-chloroaniline (B1269894), which is a known intermediate in the synthesis of various organic compounds. chemicalbook.comresearchgate.net

The broader class of N-aryl glycine (B1666218) derivatives, to which this compound belongs, has been the subject of more extensive study. These compounds are recognized for their roles as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. wikipedia.org For instance, N-phenylglycine itself is a key precursor in the industrial synthesis of indigo (B80030) dye. wikipedia.org Furthermore, various substituted N-aryl glycines have been investigated for their biological activities. nih.gov

Identification of Knowledge Gaps and Emerging Research Avenues for this compound

The most significant knowledge gap is the complete absence of published experimental data for this compound. Key areas that remain to be explored include:

Synthesis and Characterization: While a plausible synthesis route involves the reaction of 4-bromo-2-chloroaniline with a haloacetic acid (such as chloroacetic acid), this has not been experimentally verified and optimized for this specific compound. prepchem.comprepchem.com Detailed characterization using modern analytical techniques like NMR, IR spectroscopy, and mass spectrometry is essential to confirm its structure and purity.

Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility, and pKa are currently unknown. This data is crucial for any potential application development.

Biological Activity Screening: The presence of bromo and chloro substituents on the aniline (B41778) ring, coupled with the carboxylic acid moiety, suggests that the compound could exhibit a range of biological activities. N-aryl glycine derivatives have shown potential as antimicrobial and anticancer agents, and in the modulation of enzyme activity. nih.govnih.gov Screening this compound against various biological targets could unveil novel therapeutic leads.

Coordination Chemistry: The N-anilinoacetic acid structure provides potential coordination sites for metal ions, suggesting its utility in the development of novel metal complexes with catalytic or medicinal properties.

Future Prospects for Applied and Fundamental Research on this compound

The future research prospects for this compound are promising, spanning both fundamental and applied chemistry.

Fundamental Research:

Reaction Kinetics and Mechanism: A detailed study of its synthesis would provide valuable insights into the reactivity of sterically hindered and electronically modified anilines.

Structural Chemistry: X-ray crystallographic studies of the compound and its derivatives would elucidate its solid-state structure and intermolecular interactions, which are crucial for understanding its physical properties and for rational drug design. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to predict its electronic structure, reactivity, and potential biological interactions, guiding experimental work.

Applied Research:

Pharmaceutical and Agrochemical Discovery: Given the diverse biological activities of halogenated aromatic compounds, this compound represents a scaffold for the development of new drug candidates or pesticides. Its structural similarity to some patented molecules suggests its potential as a key intermediate. nih.gov

Materials Science: As a derivative of N-phenylglycine, it could be explored as a building block for novel polymers or functional materials with tailored electronic or optical properties.

Intermediate for Complex Synthesis: Its bifunctional nature (amine and carboxylic acid) makes it a versatile starting material for the synthesis of more complex molecules, including heterocyclic compounds.

Q & A

Q. How to ensure reproducibility in synthesizing halogenated acetic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.